molecular formula C11H12N2O B067403 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 181995-80-2

6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Cat. No. B067403
M. Wt: 188.23 g/mol
InChI Key: BPYYRTQLEPKPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, also known as PBI-4050, is a small molecule drug that has shown promising results in various preclinical and clinical studies. This compound has been synthesized through various methods and has been extensively studied for its potential applications in treating various diseases.

Scientific Research Applications

6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been extensively studied for its potential applications in treating various diseases, including pulmonary fibrosis, Duchenne muscular dystrophy, and liver fibrosis. In preclinical studies, 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has shown promising results in reducing fibrosis, inflammation, and oxidative stress in various animal models.

Mechanism Of Action

The mechanism of action of 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is not fully understood, but it is believed to work through multiple pathways. 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to inhibit the production of various pro-fibrotic and pro-inflammatory cytokines, including TGF-β, TNF-α, and IL-6. Additionally, 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to activate the Wnt/β-catenin pathway, which plays a crucial role in tissue repair and regeneration.

Biochemical And Physiological Effects

6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to have various biochemical and physiological effects in preclinical studies. 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to reduce collagen deposition, oxidative stress, and inflammation in various animal models of fibrosis. Additionally, 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to improve muscle function and reduce inflammation in animal models of Duchenne muscular dystrophy.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is its potential to reduce fibrosis and inflammation in various animal models. Additionally, 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to be well-tolerated in preclinical and clinical studies. However, one of the limitations of 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is its poor solubility, which can make it challenging to administer in preclinical studies.

Future Directions

There are several future directions for the study of 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole. One potential direction is to investigate the potential of 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole in treating other fibrotic diseases, such as kidney fibrosis and cardiac fibrosis. Additionally, further studies are needed to understand the mechanism of action of 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole and to optimize its synthesis and administration in preclinical studies. Finally, clinical trials are needed to determine the safety and efficacy of 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole in treating various diseases in humans.
Conclusion
In conclusion, 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a small molecule drug that has shown promising results in various preclinical and clinical studies. This compound has been synthesized through various methods and has been extensively studied for its potential applications in treating various diseases. 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to reduce fibrosis, inflammation, and oxidative stress in various animal models, and further studies are needed to understand its mechanism of action and potential applications in treating various diseases.

Synthesis Methods

6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole can be synthesized through various methods, including the condensation of 2-aminobenzimidazole with 2-methoxyacrylonitrile or the reaction of 2-aminobenzimidazole with 2-methoxyacrolein. The synthesis of 6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been optimized to increase the yield and purity of the compound.

properties

CAS RN

181995-80-2

Product Name

6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole

InChI

InChI=1S/C11H12N2O/c1-14-8-4-5-10-9(7-8)12-11-3-2-6-13(10)11/h4-5,7H,2-3,6H2,1H3

InChI Key

BPYYRTQLEPKPFY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N3CCCC3=N2

Canonical SMILES

COC1=CC2=C(C=C1)N3CCCC3=N2

synonyms

1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-6-methoxy-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.